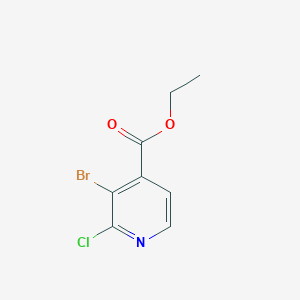

Ethyl 3-bromo-2-chloroisonicotinate

Description

Significance of Pyridine (B92270) Derivatives as Heterocyclic Building Blocks

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of a vast array of functional molecules. chemimpex.com Their importance stems from their presence in numerous natural products, pharmaceuticals, and agrochemicals. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, imparts unique electronic properties and serves as a key pharmacophore in medicinal chemistry. chemimpex.com Pyridine derivatives exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. chemimpex.com This has made them a focal point for the development of new therapeutic agents. chemimpex.com Furthermore, their ability to act as ligands for metal ions has led to extensive applications in catalysis, materials science, and supramolecular chemistry. chemimpex.com The continuous development of novel synthetic methods to access functionalized pyridines underscores their enduring importance in chemical research.

The Unique Strategic Position of Ethyl 3-bromo-2-chloroisonicotinate in Synthetic Chemistry

This compound holds a special position in synthetic chemistry due to the differential reactivity of its two halogen substituents. The pyridine ring is substituted with a chlorine atom at the 2-position, a bromine atom at the 3-position, and an ethyl carboxylate group at the 4-position. This specific arrangement of functional groups allows for a high degree of selectivity in subsequent chemical transformations, particularly in metal-catalyzed cross-coupling reactions.

The presence of both a bromine and a chlorine atom on the pyridine ring is the key to its strategic utility. In palladium-catalyzed cross-coupling reactions, the reactivity of a carbon-halogen bond is influenced by its position on the pyridine ring. Oxidative addition of the palladium catalyst, a crucial step in the catalytic cycle, is generally favored at positions alpha to the ring nitrogen (the C2 and C6 positions). nih.gov In the case of this compound, the C-Cl bond is at the more activated C2 position, while the C-Br bond is at the C3 position. This inherent electronic preference often allows for the selective reaction of one halide over the other by carefully choosing the reaction conditions, such as the catalyst, ligands, and temperature. This enables a stepwise functionalization of the pyridine core, where one halogen can be replaced while leaving the other intact for a subsequent transformation. This orthogonal reactivity makes this compound a powerful building block for creating highly substituted and complex pyridine derivatives in a controlled and predictable manner. For instance, a Suzuki or Sonogashira coupling could potentially be performed selectively at the C2 position, followed by a different coupling reaction at the C3 position. This stepwise approach is a cornerstone of modern synthetic strategy, allowing for the convergent and efficient assembly of target molecules.

A notable application of a closely related structure, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, serves as an intermediate in the synthesis of insecticides like chlorantraniliprole (B1668704) and cyantraniliprole. google.com This highlights the industrial relevance of such halogenated pyridine scaffolds.

Overview of Research Areas in Halogenated Pyridine Systems

Research involving halogenated pyridine systems is a vibrant and rapidly evolving field. A primary focus is the development of novel and more efficient methods for the selective halogenation of the pyridine ring itself. nih.gov Traditional methods often require harsh conditions and can lead to mixtures of isomers, driving the search for milder and more regioselective protocols.

A significant area of research is the application of these halogenated pyridines in transition metal-catalyzed cross-coupling reactions. wikipedia.org The development of new catalysts and ligands that can control the site-selectivity of reactions on polyhalogenated pyridines is a major goal. acs.org This includes the Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Buchwald-Hartwig reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comrsc.org The ability to selectively couple at one position over another on a di- or tri-halogenated pyridine is crucial for building molecular complexity. nih.govacs.org

Furthermore, the generation of pyridyne intermediates from dihalopyridines offers another avenue for the synthesis of polysubstituted pyridines. nih.gov These highly reactive species can undergo various cycloaddition and nucleophilic addition reactions to afford products that are difficult to access through other means. The study of the regioselectivity of these reactions is an active area of investigation. The insights gained from this research empower chemists to design more efficient and innovative syntheses of molecules with potential applications in medicine, agriculture, and materials science.

Chemical Compound Data

Below are the properties of the primary chemical compound discussed in this article.

| Property | Value | Source |

| Compound Name | This compound | chemscene.com |

| CAS Number | 1214337-62-8 | chemscene.com |

| Molecular Formula | C₈H₇BrClNO₂ | chemscene.com |

| Molecular Weight | 264.50 g/mol | chemscene.com |

| Synonyms | 4-Pyridinecarboxylic acid, 3-bromo-2-chloro-, ethyl ester | chemscene.com |

Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-2-chloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGZSKBWOXQGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Bromo 2 Chloroisonicotinate

Direct Synthesis Approaches and Precursor Chemistry

Direct synthesis of Ethyl 3-bromo-2-chloroisonicotinate would ideally involve the selective introduction of bromine and chlorine atoms onto the ethyl isonicotinate (B8489971) backbone. The primary precursor would be Ethyl isonicotinate , a commercially available starting material.

Hypothetically, a direct approach might involve a two-step halogenation. The isonicotinate ring is electron-deficient, making electrophilic substitution challenging. However, derivatization or activation of the ring could facilitate such reactions. For instance, N-oxidation of the pyridine (B92270) nitrogen would activate the ring for electrophilic attack. Subsequent sequential halogenation at the 3- and 2-positions would be required. The order of introduction of the halogens would be critical to achieving the desired regiochemistry, and would likely be influenced by the directing effects of the ester group and the first-introduced halogen.

Another potential direct route could involve the Sandmeyer reaction, a well-established method for introducing halides onto an aromatic ring. organic-chemistry.org This would necessitate a precursor such as Ethyl 2-amino-3-bromoisonicotinate . Diazotization of the amino group followed by treatment with a copper(I) chloride source could theoretically yield the target compound. However, the synthesis of the required aminobromo precursor is not documented.

Indirect Synthetic Routes and Multi-Step Transformations

Given the challenges of direct halogenation, indirect or multi-step synthetic routes are more plausible. These would involve constructing the substituted pyridine ring from acyclic precursors or modifying a pre-existing, differently substituted pyridine ring.

One can envision a multi-component reaction, a powerful tool in heterocyclic synthesis, to construct the pyridine ring with the desired substitution pattern already in place. mdpi.comrsc.orgacs.orgorganic-chemistry.orgthieme-connect.com This would involve the condensation of several simple molecules, but a specific combination of reactants to yield this compound has not been reported.

Alternatively, a multi-step transformation could start from a more readily available substituted pyridine. For example, starting with a pre-functionalized pyridine, such as a hydroxypyridine or an aminopyridine, a series of reactions including halogenation, oxidation, and esterification could be employed. The specific sequence would be crucial to control the regioselectivity.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Without established synthetic protocols, any discussion on the optimization of reaction parameters remains speculative. However, based on general principles of organic synthesis, several factors would be critical in any potential synthesis of this compound.

Solvent Effects in Synthetic Pathways

The choice of solvent would be paramount in controlling reaction rates and selectivity. For halogenation reactions, solvents ranging from non-polar (e.g., carbon tetrachloride) to polar aprotic (e.g., N,N-dimethylformamide) could be employed, each influencing the reactivity of the halogenating agent and the stability of reaction intermediates.

Catalyst and Reagent Selection

In a hypothetical Sandmeyer reaction, the choice of copper salt (e.g., CuCl, CuBr) and the reaction conditions would be critical for the successful introduction of the chloro group. organic-chemistry.orgnih.gov For direct halogenation, the selection of the halogenating agent (e.g., N-bromosuccinimide, N-chlorosuccinimide, or elemental halogens) and any accompanying catalyst (e.g., a Lewis acid) would determine the outcome.

Temperature and Pressure Influence

Temperature would be a key parameter to control, influencing both the reaction rate and the potential for side reactions. Many halogenation and cyclization reactions require specific temperature ranges to achieve optimal yields. Pressure would be a relevant factor primarily in reactions involving gaseous reagents, such as carbon monoxide in a potential carbonylation approach to introduce the ester group.

Mechanistic Investigations of Formation Reactions

Elucidating the reaction mechanism is fundamental to understanding and optimizing a synthetic route. For a potential Sandmeyer reaction, the mechanism would involve the formation of a diazonium salt intermediate, followed by a single-electron transfer from the copper(I) catalyst to generate an aryl radical, which then abstracts a chlorine atom from the copper(II) species.

For a direct electrophilic halogenation, the mechanism would depend on the specific conditions. Under acidic conditions, the reaction would likely proceed through the attack of a halogen electrophile on the activated pyridine ring.

In the absence of experimental data, these discussions remain theoretical, highlighting the significant gap in the chemical literature regarding the synthesis of this specific compound.

Scalability Considerations in Laboratory and Pilot Synthesis

The transition of synthetic routes for novel chemical entities from the laboratory bench to pilot plant and ultimately to industrial-scale production is a critical phase in chemical development. For this compound, a halogenated pyridine derivative, scalability presents a unique set of challenges and considerations that must be addressed to ensure a safe, efficient, and economically viable process. While specific large-scale synthesis data for this compound is not extensively available in public literature, an analysis of synthetic methods for structurally related compounds, such as other substituted pyridine carboxylic acids and their esters, provides valuable insights into the potential hurdles and optimization strategies.

Key factors that demand careful consideration when scaling up the synthesis of this compound include reaction thermodynamics, mass and heat transfer, reagent and solvent selection, process safety, and product isolation and purification. The presence of two different halogen substituents on the pyridine ring, bromine and chlorine, introduces complexities related to regioselectivity and reactivity that might be manageable on a small scale but could lead to significant impurity profiles in larger batches.

Key Considerations for Scale-Up:

Reaction Kinetics and Thermodynamics: The exothermic or endothermic nature of the reactions involved in the synthesis of this compound must be thoroughly understood. What might be easily controlled in a laboratory flask with a simple cooling bath can become a significant safety hazard in a large reactor. Detailed calorimetric studies are essential to determine the heat of reaction and to design appropriate heating and cooling systems for the pilot plant.

Mixing and Mass Transfer: In heterogeneous reactions, or reactions involving multiple phases, efficient mixing is crucial to ensure consistent reaction rates and yields. The transition from magnetic stirring in the lab to mechanical agitation in a pilot plant reactor requires careful engineering to avoid dead zones and ensure uniform distribution of reactants and catalysts.

Solvent Selection and Recovery: The choice of solvent is critical not only for the reaction chemistry but also for its environmental impact, cost, and ease of recovery on a larger scale. Solvents that are convenient for laboratory work, such as chlorinated hydrocarbons, may be less desirable for industrial production due to regulatory and environmental concerns. The ability to efficiently recycle solvents is a key economic driver in pilot and industrial synthesis.

Raw Material Sourcing and Quality: The availability and purity of starting materials, such as the precursor isonicotinic acid derivative, brominating agents, and chlorinating agents, can significantly impact the consistency and yield of the final product. On a larger scale, variations in raw material quality can lead to unpredictable reaction outcomes and purification challenges.

Process Safety and Hazard Analysis: A thorough hazard and operability (HAZOP) study is imperative before any scale-up. Potential risks, such as runaway reactions, toxic gas evolution (e.g., from halogenating agents), and handling of corrosive materials, must be identified and mitigated through engineering controls and robust safety protocols.

Comparative Analysis of Laboratory vs. Pilot Scale Synthesis Parameters (Hypothetical)

The following table provides a hypothetical comparison of reaction parameters for a key synthetic step in the production of a halogenated pyridine ester, illustrating the types of changes that might be anticipated when moving from a laboratory to a pilot scale.

| Parameter | Laboratory Scale (e.g., 100 g) | Pilot Scale (e.g., 50 kg) | Rationale for Change |

| Reactor Type | Round-bottom flask | Glass-lined or stainless steel reactor | To accommodate larger volumes and provide better temperature control and agitation. |

| Agitation | Magnetic stirrer | Mechanical overhead stirrer (e.g., impeller, turbine) | To ensure efficient mixing in a larger volume. |

| Temperature Control | Oil bath / Ice bath | Jacket with heating/cooling fluid | For precise and uniform temperature management of the larger reaction mass. |

| Reagent Addition | Manual addition via dropping funnel | Metering pump | For controlled and consistent addition rates, crucial for managing exotherms. |

| Work-up Procedure | Separatory funnel extraction | Liquid-liquid extraction in the reactor or dedicated extraction vessel | To handle large volumes of immiscible liquids safely and efficiently. |

| Product Isolation | Filtration on a Büchner funnel | Centrifuge or filter press | For faster and more efficient separation of solids from liquids. |

| Drying | Vacuum oven | Tumble dryer or agitated filter dryer | To handle larger quantities of wet product and ensure uniform drying. |

Research Findings on Related Compounds:

Research into the industrial production of related pyridine carboxylic acids, such as 2-chloroisonicotinic acid, highlights the importance of developing processes that are simple, safe, and yield high-purity products suitable for mass production. google.com For instance, methods have been developed that focus on minimizing effluent generation and simplifying isolation steps to improve commercial viability. google.com The choice of catalyst is also a critical factor, with studies on the oxidation of alkylpyridines to pyridine carboxylic acids demonstrating the use of specific vanadia-based catalysts in multi-layered packing within industrial reactors to optimize yield and purity. google.com

Furthermore, the synthesis of other halogenated esters often involves robust reaction conditions that need careful management during scale-up. For example, the preparation of ethyl bromoacetate (B1195939) from bromoacetic acid and ethanol (B145695) utilizes an apparatus designed for azeotropic removal of water to drive the reaction to completion, a technique readily applicable to pilot and industrial-scale operations. orgsyn.org

Reactivity and Mechanistic Investigations of Ethyl 3 Bromo 2 Chloroisonicotinate

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of both bromine and chlorine atoms on the pyridine (B92270) ring of ethyl 3-bromo-2-chloroisonicotinate allows for selective cross-coupling reactions, as the reactivity of carbon-halogen bonds towards oxidative addition to a metal center typically follows the order C-I > C-Br > C-Cl. nih.gov This differential reactivity enables the selective functionalization at the C-3 position (C-Br bond) while leaving the C-2 position (C-Cl bond) intact for subsequent transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it has been applied to dihalogenated pyridines. nih.gov For this compound, the Suzuki-Miyaura reaction is expected to occur selectively at the more reactive C-Br bond. This selectivity is driven by the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating oxidative addition of the palladium catalyst.

A typical reaction would involve the coupling of this compound with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions can influence the efficiency and selectivity of the coupling. For instance, palladium acetate (B1210297) combined with a suitable phosphine (B1218219) ligand is often effective. organic-chemistry.org

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | Data not available |

| 3 | 3-Tolylboronic acid | PdCl₂(dppf) | - | CsF | Dioxane | Data not available |

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound is anticipated to proceed selectively at the C-3 position. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orglibretexts.org

The coupling of this compound with a terminal alkyne would yield the corresponding 3-alkynyl-2-chloroisonicotinate derivative. The mild reaction conditions of the Sonogashira coupling make it a valuable tool for the synthesis of complex molecules. wikipedia.org

Table 2: Hypothetical Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Data not available |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Diisopropylamine | DMF | Data not available |

| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | Toluene | Data not available |

Palladium-Catalyzed Heck Coupling

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org For this compound, the Heck coupling would be expected to occur at the C-Br bond. The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity. beilstein-journals.org

Table 3: Hypothetical Heck Coupling of this compound

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | Data not available |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | Data not available |

| 3 | Cyclohexene | Pd/C | NaOAc | DMA | Data not available |

Other Metal-Mediated Cross-Coupling Transformations

Besides palladium-catalyzed reactions, other transition metals can be employed for cross-coupling reactions of dihalogenated pyridines. For instance, nickel-catalyzed couplings can be effective, sometimes offering different reactivity or selectivity profiles compared to palladium. nih.gov Negishi (zinc) and Stille (tin) couplings are other established methods for C-C bond formation that could potentially be applied to this compound. nih.gov These reactions would also likely exhibit selectivity for the C-Br bond over the C-Cl bond.

Mechanistic Studies of Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, the C-Br bond of this compound) to a low-valent palladium(0) complex. This is often the rate-determining step and results in a palladium(II) intermediate. acs.org The greater reactivity of the C-Br bond compared to the C-Cl bond dictates the regioselectivity of this initial step. nih.gov

Transmetalation: In this step, the organic group from the organometallic reagent (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the palladium(II) complex, displacing the halide. nih.gov

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the C-C bond of the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.govacs.org

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Pyridines are inherently π-deficient, making them more susceptible to nucleophilic attack than benzene. nih.gov The presence of electron-withdrawing groups, such as the ester and the halogen atoms, further activates the pyridine ring of this compound towards SNAr.

In dihalogenated pyridines, the position of substitution is influenced by the electronic properties of the ring and the nature of the leaving groups. nih.gov The chlorine atom at the C-2 position is generally more susceptible to nucleophilic attack than the bromine atom at the C-3 position due to the stronger electron-withdrawing inductive effect of the nitrogen atom at the ortho position. nih.gov Therefore, SNAr reactions on this compound are expected to occur preferentially at the C-2 position, with chlorine acting as the leaving group.

A variety of nucleophiles, such as alkoxides, amines, and thiols, can be used in SNAr reactions. For example, reaction with sodium methoxide (B1231860) would likely yield ethyl 3-bromo-2-methoxyisonicotinate.

Table 4: Hypothetical Nucleophilic Aromatic Substitution on this compound

| Entry | Nucleophile | Solvent | Product |

|---|---|---|---|

| 1 | Sodium methoxide | Methanol (B129727) | Ethyl 3-bromo-2-methoxyisonicotinate |

| 2 | Ammonia | Dioxane | Ethyl 3-bromo-2-aminoisonicotinate |

| 3 | Sodium thiophenoxide | DMF | Ethyl 3-bromo-2-(phenylthio)isonicotinate |

Note: This table is illustrative and based on general principles of SNAr reactions on halogenated pyridines.

Reactivity of Bromo and Chloro Substituents to Various Nucleophiles

The pyridine ring in this compound is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the bromo and chloro substituents is influenced by several factors, including the nature of the nucleophile, the positions of the halogens on the pyridine ring, and the reaction conditions.

In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate and the ability of the halogen to act as a leaving group are crucial for the reaction to proceed. Generally, in nucleophilic aromatic substitutions on dihalopyridines, the reactivity of halogens follows the order F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions for alkyl halides. libretexts.org However, the position of the halogen on the pyridine ring also plays a critical role. The chlorine atom at the 2-position and the bromine atom at the 3-position are both activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the ester group at the 4-position.

Studies on related halopyridines show that they react with a variety of nucleophiles. youtube.com For instance, reactions with amines, alkoxides, and thiolates are common. The reaction with amines can introduce nitrogen-containing substituents, while alkoxides can be used to form ether linkages. Thiolates can be employed to introduce sulfur-containing moieties. The reaction of ethyl bromoacetate (B1195939) with various nucleophiles has been studied, providing insights into the reactivity of similar structures. ias.ac.in

Regioselectivity and Chemoselectivity in SNAr Reactions

In molecules with multiple halogen substituents, such as this compound, the concepts of regioselectivity and chemoselectivity are paramount. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another.

In the case of 3-bromo-2-chloropyridine (B150940) derivatives, the outcome of nucleophilic substitution can be complex. While palladium-catalyzed cross-coupling reactions on some bromo-chloropyridine systems have shown chemoselectivity for the bromine position, nucleophilic substitutions have been reported to be less selective, sometimes yielding mixtures of products. rsc.orgrsc.org

The regioselectivity of SNAr reactions on substituted dichloropyridines is influenced by the nature of the substituent at the 3-position. researchgate.net For example, in the reaction of 2,6-dichloro-3-substituted pyridines with 1-methylpiperazine, bulky substituents at the 3-position tend to direct the incoming nucleophile to the 6-position. researchgate.net While this is a different isomer, it highlights the importance of steric factors in determining the site of attack. In this compound, the bromine at the 3-position and the chlorine at the 2-position present two potential sites for substitution. The relative reactivity is a balance between the electronic activation at each position and the inherent leaving group ability of bromide versus chloride in this specific aromatic system.

Influence of Activating Groups and Reaction Conditions

The rate and selectivity of SNAr reactions are significantly influenced by the presence of activating groups and the specific reaction conditions employed.

Activating Groups: The ester group at the 4-position (an isonicotinate (B8489971) derivative) is an electron-withdrawing group that activates the pyridine ring towards nucleophilic attack. It helps to stabilize the negatively charged Meisenheimer intermediate formed during the substitution process. The nitrogen atom in the pyridine ring also contributes significantly to this activation.

Reaction Conditions:

Solvent: The choice of solvent can have a profound effect on the reaction rate and regioselectivity. Polar aprotic solvents like DMSO, DMF, or acetonitrile (B52724) are commonly used for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. lumenlearning.com Studies on 2,6-dichloro-3-(methoxycarbonyl)pyridine have shown that the regioselectivity can be dramatically altered by changing the solvent; for instance, switching from DCM to DMSO can shift the major product from the 2-substituted to the 6-substituted isomer. researchgate.netresearchgate.net

Temperature: Higher temperatures generally increase the rate of reaction, but can sometimes lead to decreased selectivity and the formation of side products.

Catalyst: While SNAr reactions are often uncatalyzed, certain catalysts can be employed. For instance, in some cases, phase-transfer catalysts can be used to facilitate the reaction between a solid or aqueous nucleophile and an organic substrate.

Table 1: Factors Influencing SNAr Reactions

| Factor | Influence on Reactivity and Selectivity | Example/Rationale |

|---|---|---|

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. | Negatively charged nucleophiles (e.g., alkoxides, thiolates) are typically more reactive than their neutral counterparts (e.g., alcohols, thiols). lumenlearning.com |

| Leaving Group | The C-Cl bond is generally stronger than the C-Br bond. However, in SNAr, the stability of the leaving group and the electronic environment are critical. | The relative leaving group ability of Cl vs. Br in this specific pyridine system dictates chemoselectivity. libretexts.org |

| Solvent Polarity | Polar aprotic solvents (e.g., DMSO, DMF) are often preferred as they enhance the nucleophilicity of the attacking species. lumenlearning.com | Solvent choice can dramatically switch the regioselectivity of the substitution. researchgate.netresearchgate.net |

| Temperature | Higher temperatures increase the reaction rate but may decrease selectivity. | Optimization is often required to balance reaction time and product purity. |

Functional Group Transformations of the Ester Moiety

The ethyl ester group of this compound provides another avenue for chemical modification, allowing for a range of functional group transformations.

Ester Hydrolysis and Saponification

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-2-chloroisonicotinic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and an excess of water.

Base-Mediated Hydrolysis (Saponification): This is an irreversible process involving treatment of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. Saponification is often preferred for its irreversibility and generally high yields. The corresponding 5-bromo-2-chloroisonicotinic acid is a known compound, suggesting that this transformation is feasible. synquestlabs.com

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: An acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. masterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the desired alcohol, is used. The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

For this compound, reaction with a different alcohol (e.g., methanol or isopropanol) in the presence of a suitable catalyst would yield the corresponding methyl or isopropyl ester. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com Various catalysts, including tin compounds, scandium triflate, and N-heterocyclic carbenes, have been shown to be effective for transesterification reactions. researchgate.netresearchgate.netorganic-chemistry.org

Reduction of the Ester Group

The ester group can be reduced to a primary alcohol, which in this case would be (3-bromo-2-chloropyridin-4-yl)methanol. achemblock.combldpharm.com This transformation is typically accomplished using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a strong, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction is usually carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Sodium Borohydride (NaBH₄): While generally less reactive than LiAlH₄, NaBH₄ can reduce esters under certain conditions, sometimes in the presence of an activating agent or at elevated temperatures. For instance, it has been used to reduce an aldehyde to an alcohol in a related pyridine system.

The resulting alcohol, (3-bromo-2-chloropyridin-4-yl)methanol, is a valuable intermediate for further synthetic modifications. achemblock.com

Table 2: Summary of Functional Group Transformations of the Ester Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis/Saponification | 1. NaOH (aq), Heat 2. H₃O⁺ | 3-Bromo-2-chloroisonicotinic acid |

| Transesterification | R'OH, Acid or Base catalyst | Alkyl 3-bromo-2-chloroisonicotinate (where alkyl is from R'OH) |

| Reduction | 1. LiAlH₄, THF 2. H₂O | (3-Bromo-2-chloropyridin-4-yl)methanol |

Strategic Applications of Ethyl 3 Bromo 2 Chloroisonicotinate in Advanced Organic Synthesis

Synthesis of Complex Nitrogen-Containing Heterocyclic Scaffolds

The pyridine (B92270) core of ethyl 3-bromo-2-chloroisonicotinate serves as a foundational scaffold for the construction of more intricate nitrogen-containing heterocyclic systems. mdpi.com These complex structures are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The differential reactivity of the bromine and chlorine substituents allows for a stepwise approach to building fused ring systems.

For instance, the bromine atom can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce aryl or alkynyl groups. wikipedia.orgwikipedia.org Subsequent intramolecular cyclization reactions can then be employed to form fused heterocycles like furo[2,3-b]pyridines or pyrido[3',2':4,5]furo[3,2-d]pyrimidines. nih.gov The chlorine atom, being less reactive, can remain intact during these transformations, available for further modification in later synthetic steps. This stepwise functionalization is crucial for the regioselective synthesis of complex heterocyclic frameworks. rsc.org

Preparation of Multifunctionalized Pyridine Derivatives

The distinct reactivity of the two halogen atoms in this compound provides a powerful platform for the synthesis of multifunctionalized pyridine derivatives. researchgate.net The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is a key feature that chemists exploit. nrochemistry.comnih.gov This reactivity difference allows for selective transformations at the 3-position while leaving the 2-position available for subsequent reactions.

A variety of cross-coupling reactions can be employed to introduce diverse substituents onto the pyridine ring. These include, but are not limited to:

Suzuki-Miyaura Coupling: This reaction introduces aryl or vinyl groups by reacting the bromo- or chloro-substituted pyridine with an organoboron compound in the presence of a palladium catalyst. wikipedia.orgnih.govorganic-chemistry.org

Sonogashira Coupling: This method allows for the introduction of alkyne moieties, which are valuable handles for further transformations. wikipedia.orgnrochemistry.comlibretexts.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing a wide range of amino groups to the pyridine core. nih.govorganic-chemistry.org

By carefully selecting the coupling partners and reaction conditions, a vast library of pyridine derivatives with tailored electronic and steric properties can be generated.

Role in Divergent Synthesis Pathways

The sequential and selective reactivity of the halogen atoms in this compound makes it an ideal starting material for divergent synthesis strategies. From this single precursor, a multitude of structurally distinct products can be accessed by varying the order and type of reactions performed.

A typical divergent approach might involve an initial selective reaction at the more reactive 3-position (bromine). The resulting monosubstituted intermediate can then be subjected to a variety of different reactions at the 2-position (chlorine). For example, after an initial Suzuki coupling at the C-Br bond, the remaining chloro substituent can undergo a subsequent Sonogashira coupling, a Buchwald-Hartwig amination, or another Suzuki coupling with a different boronic acid. This divergent approach allows for the efficient generation of a diverse range of compounds from a common starting material, which is highly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships.

Contributions to the Construction of Polyfunctionalized Organic Molecules

This compound is a key building block for the construction of highly functionalized organic molecules that extend beyond simple pyridine derivatives. researchgate.netjcu.edu.au The substituents introduced onto the pyridine ring can themselves contain reactive functional groups, enabling further elaboration of the molecular structure.

For example, an alkyne introduced via a Sonogashira coupling can participate in cycloaddition reactions to form new rings. nih.gov An amino group installed by a Buchwald-Hartwig amination can be acylated or used as a nucleophile in other bond-forming reactions. The ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This ability to introduce and further transform a variety of functional groups makes this compound a powerful tool for the synthesis of complex and polyfunctionalized organic molecules.

Integration into Cascade and Tandem Reaction Sequences

The strategic placement of reactive sites in this compound lends itself to the design of elegant and efficient cascade or tandem reaction sequences. wikipedia.org These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. wikipedia.org

A cascade reaction involving this building block could be initiated by a cross-coupling reaction at one of the halogenated positions. The newly introduced substituent could then be designed to react intramolecularly with another part of the molecule, triggering a cascade of cyclizations or rearrangements to rapidly build molecular complexity. For instance, a Sonogashira coupling could be followed by an intramolecular cyclization to furnish fused heterocyclic systems in a single step. organic-chemistry.org The development of such cascade reactions is a key area of modern organic synthesis, and versatile building blocks like this compound are crucial for their advancement.

Computational and Theoretical Investigations of Ethyl 3 Bromo 2 Chloroisonicotinate

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical behavior. Density Functional Theory (DFT) is a computational method widely used to investigate the electronic properties of organic molecules. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within the molecule, which in turn dictates its reactivity.

Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For instance, in a DFT study of a structurally related compound, ethyl 5-amino-2-bromoisonicotinate, the HOMO and LUMO energies were calculated to be -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap of 4.0931 eV. These values provide a reference point for what might be expected for Ethyl 3-bromo-2-chloroisonicotinate. The presence of electron-withdrawing chloro and bromo substituents on the pyridine (B92270) ring would likely lower both the HOMO and LUMO energy levels.

Another important aspect of electronic structure is the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the carbon atoms attached to the halogens and the carbonyl carbon are likely to be electron-deficient and thus prone to nucleophilic attack.

Table 1: Predicted Electronic Properties of a Related Isonicotinate (B8489971) Derivative

| Property | Value |

| HOMO Energy | -6.2700 eV |

| LUMO Energy | -2.1769 eV |

| HOMO-LUMO Gap | 4.0931 eV |

Note: Data is for the analogous compound ethyl 5-amino-2-bromoisonicotinate and serves as an illustrative example.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Beyond static electronic properties, DFT is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for a chemical transformation to occur.

For this compound, several reaction types could be investigated using DFT. A prominent example is nucleophilic aromatic substitution (SNAr). The chloro and bromo substituents on the pyridine ring are potential leaving groups. DFT calculations could model the attack of a nucleophile at the carbon atoms bonded to these halogens. Such studies would involve optimizing the geometries of the reactants, the transition state, and the products. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Furthermore, DFT can be employed to study the regioselectivity of such reactions. By comparing the activation energies for substitution at the 2-position (chloro) versus the 3-position (bromo), a prediction can be made as to which substitution is more likely to occur. These theoretical predictions can be invaluable in planning and understanding synthetic routes involving this compound.

Molecular Modeling of Conformations and Interactions

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Molecular modeling techniques, such as conformational analysis, can be used to determine the most stable arrangement of atoms in a molecule.

For this compound, rotation around the single bonds, particularly the C-C bond connecting the ester group to the pyridine ring and the C-O bond of the ethyl group, will lead to different conformers. Computational methods can systematically explore these rotational possibilities to identify the global minimum energy conformation, which is the most populated conformation at equilibrium.

Understanding the preferred conformation is essential as it influences the molecule's physical properties and how it interacts with other molecules. For example, the steric and electronic environment presented by the most stable conformer will dictate its packing in a crystal lattice and its binding affinity to a biological target.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) of a molecule. acs.orgnih.gov The gauge-including atomic orbital (GIAO) method is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. acs.org Comparing these predicted spectra with experimental data can confirm the proposed structure of this compound. Discrepancies between predicted and experimental spectra can also point to specific conformational or electronic effects. youtube.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These predicted frequencies and their corresponding intensities can be compared with an experimental IR spectrum to aid in the assignment of absorption bands to specific functional groups. For this compound, characteristic vibrational modes would include the C=O stretch of the ester, C-Cl and C-Br stretches, and various vibrations of the pyridine ring.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) | ~165 ppm | To be determined |

| ¹H NMR (CH₂) | ~4.4 ppm | To be determined |

| IR (C=O stretch) | ~1720 cm⁻¹ | To be determined |

Note: Predicted values are estimates based on general principles and data for similar compounds. Experimental values are needed for validation.

Quantitative Structure-Activity Relationship (QSAR) Studies (Limited to molecular descriptors and computational modeling, excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular property. chemrevlett.comresearchgate.net While often used for biological activity, the principles of QSAR can be applied to any measurable property. The foundation of QSAR lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov

For this compound, a variety of molecular descriptors can be computationally generated. These descriptors fall into several categories:

Constitutional descriptors: These are derived directly from the molecular formula, such as molecular weight and atom counts.

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These are based on the 3D structure of the molecule, such as molecular surface area.

Electronic descriptors: These relate to the electronic properties, such as dipole moment and polarizability.

These calculated descriptors can be used in QSAR models to predict various physicochemical properties, such as solubility, boiling point, or chromatographic retention times, without the need for experimental measurement. This approach is particularly useful in the initial stages of chemical research for screening and prioritizing compounds with desired properties.

Table 3: Calculated Molecular Descriptors for this compound

| Descriptor | Value |

| Molecular Weight | 264.50 g/mol |

| Topological Polar Surface Area (TPSA) | 39.19 Ų |

| LogP (octanol-water partition coefficient) | 2.67 |

| Number of Rotatable Bonds | 2 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 0 |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to Ethyl 3 Bromo 2 Chloroisonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 3-bromo-2-chloroisonicotinate, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group and the two protons on the pyridine (B92270) ring.

Ethyl Protons: The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to three methyl protons, splitting their signal into a quartet. These protons are also attached to an electron-withdrawing oxygen atom, shifting their signal downfield. The methyl protons (-CH₃) are adjacent to the two methylene protons, splitting their signal into a triplet.

Aromatic Protons: The pyridine ring has two remaining protons. Their chemical shifts are influenced by the electronegative nitrogen atom and the halogen substituents. The proton at position 5 is expected to be a doublet, coupled to the proton at position 6. The proton at position 6 will also be a doublet, coupled back to the proton at position 5. Their exact positions would be downfield in the aromatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum would show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Ethyl Carbons: Two signals will appear in the upfield region for the ethyl group's methylene and methyl carbons.

Ester Carbonyl: The carbonyl carbon (C=O) of the ester group will have a characteristic downfield chemical shift, typically in the 160-170 ppm range.

Pyridine Ring Carbons: The five carbons of the pyridine ring will appear in the aromatic region. The carbons directly bonded to the electronegative chlorine and bromine atoms (C2 and C3) will have their chemical shifts significantly affected.

Predicted NMR Data

Based on analysis of similar structures like ethyl 3-chloropropionate chemicalbook.comchemicalbook.com and 3-bromo-2-chloropyridine (B150940) chemicalbook.comchemicalbook.com, the following table outlines the expected NMR assignments.

| Assignment (¹H NMR) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂- (Ethyl) | ~ 4.4 | Quartet (q) | ~ 7.1 |

| -CH₃ (Ethyl) | ~ 1.4 | Triplet (t) | ~ 7.1 |

| H-5 (Pyridine) | ~ 7.8 - 8.2 | Doublet (d) | ~ 5.0 |

| H-6 (Pyridine) | ~ 8.5 - 8.8 | Doublet (d) | ~ 5.0 |

| Assignment (¹³C NMR) | Predicted Chemical Shift (ppm) |

| -CH₃ (Ethyl) | ~ 14 |

| -CH₂- (Ethyl) | ~ 62 |

| C-3 (Pyridine) | ~ 120 |

| C-5 (Pyridine) | ~ 125 |

| C-4 (Pyridine) | ~ 140 |

| C-2 (Pyridine) | ~ 150 |

| C-6 (Pyridine) | ~ 152 |

| C=O (Ester) | ~ 164 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be dominated by a strong absorption band from the C=O (carbonyl) stretch of the ester group. Other key vibrations include:

C-H Stretching: Aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.

C=O Stretch: A very strong and sharp band characteristic of the ester carbonyl group, expected around 1720-1740 cm⁻¹.

C-O Stretches: Strong bands corresponding to the C-O single bonds of the ester group, typically found in the 1100-1300 cm⁻¹ region.

C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyridine moiety in the 1400-1600 cm⁻¹ region.

C-Cl and C-Br Stretches: Vibrations corresponding to the carbon-halogen bonds would appear in the fingerprint region, generally below 800 cm⁻¹. The C-Cl stretch is typically in the 600-800 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, often between 500-600 cm⁻¹. docbrown.info

Raman spectroscopy would also detect these vibrations, but with different intensities. Notably, the symmetric vibrations of the pyridine ring and the C-Br and C-Cl bonds are often stronger and more easily observed in the Raman spectrum compared to the IR spectrum.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2980 | Medium |

| Ester C=O | Stretching | 1720 - 1740 | Strong, Sharp |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | Medium-Strong (multiple bands) |

| Ester C-O | Stretching | 1100 - 1300 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium-Strong |

| C-Br | Stretching | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₈H₇BrClNO₂. chemscene.com

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion (M⁺) peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. The combination of one bromine and one chlorine atom results in a characteristic cluster of peaks for the molecular ion (M⁺, [M+2]⁺, [M+4]⁺) and any fragments containing both halogens. docbrown.info

The nominal molecular weight is 263 g/mol (using ⁷⁹Br and ³⁵Cl). The fragmentation upon electron ionization would likely proceed through several pathways:

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to a prominent acylium ion.

Loss of an ethylene (B1197577) molecule: McLafferty rearrangement could lead to the loss of C₂H₄ from the ethyl ester.

Loss of halogens: Cleavage of the C-Br or C-Cl bonds, either as radicals or through elimination of HBr/HCl.

Predicted Mass Spectrometry Fragments

| m/z Value (Nominal) | Proposed Fragment Identity | Notes |

| 263 / 265 / 267 | [C₈H₇⁷⁹Br³⁵ClNO₂]⁺ / [M+2]⁺ / [M+4]⁺ | Molecular ion cluster showing the characteristic isotopic pattern for BrCl. |

| 218 / 220 / 222 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical. |

| 184 / 186 | [M - Br]⁺ | Loss of the bromine radical. |

| 228 / 230 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 156 | [M - Br - CO]⁺ or [M - Cl - OCH₂CH₃]⁺ | Subsequent fragmentation. |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of information.

A crystallographic study would confirm the substitution pattern on the pyridine ring and determine the exact bond lengths, bond angles, and torsion angles within the molecule. It would reveal the conformation of the ethyl ester group relative to the plane of the pyridine ring. Furthermore, it would elucidate the intermolecular interactions, such as halogen bonding (C-Br···O, C-Cl···N), hydrogen bonding (C-H···O), or π-π stacking interactions between pyridine rings, which govern the crystal packing in the solid state.

As of now, there are no publicly available crystal structures for this compound in crystallographic databases.

Chromatographic Methods (HPLC, UPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for analyzing non-volatile compounds like this compound. A reversed-phase method would likely be employed, using a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of water (often with a buffer like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection would most commonly be performed using a UV detector, as the pyridine ring is a strong chromophore. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC can be used if the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. Given its structure, this is plausible. A GC method would typically use a capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane). ijpsr.com A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS would be particularly powerful, providing both separation and mass-based identification of the main component and any impurities.

These chromatographic methods are routinely mentioned by commercial suppliers as part of their quality control process for ensuring the purity of this compound. bldpharm.com

Typical Chromatographic Conditions for Analysis

| Method | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detection Method |

| HPLC/UPLC | Reversed-Phase C18 or C8 | Gradient of Water/Acetonitrile or Water/Methanol (with 0.1% Formic Acid) | UV-Vis (e.g., at 254 nm) |

| GC | 5% Phenyl Polysiloxane (e.g., DB-5, ZB-5) | Helium or Hydrogen | Mass Spectrometry (MS) or Flame Ionization (FID) |

Conclusion and Future Research Perspectives

Summary of Key Achievements in the Chemistry of Ethyl 3-bromo-2-chloroisonicotinate

While dedicated research on this compound is not extensively documented, its chemical value can be inferred from established principles of halopyridine chemistry. The primary achievement embodied by this molecule is its design as a versatile synthetic intermediate with three distinct and orthogonally reactive functional groups: a bromo group, a chloro group, and an ethyl ester.

The key to its utility lies in the differential reactivity of the carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This reactivity difference allows for selective functionalization at the C-3 position (bromine) while leaving the C-2 position (chlorine) intact for subsequent transformations. This inherent selectivity is a significant achievement, providing a strategic advantage for the controlled, stepwise synthesis of highly substituted pyridine (B92270) derivatives. The presence of the electron-withdrawing isonicotinate (B8489971) ester further modulates the reactivity of the pyridine ring, influencing the efficiency and outcome of these transformations.

Identification of Current Research Gaps and Challenges

Despite its potential, the chemistry of this compound is underdeveloped, presenting several research gaps and challenges.

Lack of Dedicated Studies: The most significant gap is the absence of a systematic investigation into the reactivity and synthetic applications of this specific compound. Most available knowledge is extrapolated from studies on simpler dihalopyridines.

Synthesis and Scalability: Efficient, high-yield, and scalable synthetic routes to this compound itself are not well-established in public literature, posing a barrier to its widespread use.

Regioselectivity Control: While the C-Br bond is typically more reactive, achieving absolute selectivity can be challenging. researchgate.net Depending on the catalytic system (ligand, metal, solvent), competitive reaction at the C-Cl bond can lead to product mixtures, complicating purification and reducing yields. nih.govnsf.gov

Halogen Dance Rearrangements: Under certain conditions, particularly with strong bases or organometallic reagents like lithium amides, dihalopyridines can undergo "halogen dance" reactions, where the halogen atom migrates to a different position on the ring. researchgate.netnih.gov Characterizing the propensity of this compound to undergo such isomerizations is a critical and unaddressed challenge.

Ring Deactivation: The electron-deficient nature of the pyridine ring, compounded by two halogen substituents and an ester group, can render it less reactive in certain C-H functionalization or electrophilic substitution reactions, requiring harsh conditions that may not be compatible with all substrates. beilstein-journals.orgnih.gov

Emerging Methodologies for Enhanced Synthesis and Functionalization

Modern synthetic organic chemistry offers powerful tools that could overcome the current challenges and unlock the full potential of this compound.

Advanced Catalysis: The development of sophisticated phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands for palladium catalysts could provide unprecedented control over the selective activation of the C-Br versus the C-Cl bond. nsf.govnih.gov Furthermore, catalytic systems enabling direct C-H functionalization at the C-5 or C-6 positions would open new avenues for derivatization, bypassing traditional multi-step sequences. nih.govrsc.org

Photocatalysis: Visible-light photocatalysis offers a paradigm shift for pyridine functionalization. acs.org This methodology could enable novel, mild transformations such as radical-based C-H functionalizations, alkylations, or the introduction of complex fragments that are inaccessible through traditional thermal methods. acs.orgbionity.com It presents an opportunity to functionalize the pyridine core with distinct regioselectivity compared to classic methods.

Flow Chemistry: Continuous-flow reactors provide superior control over reaction parameters like temperature, pressure, and reaction time. This technology is ideally suited for managing highly reactive or unstable intermediates and for optimizing selectivity in competing reaction pathways, such as the selective lithiation or coupling of dihalopyridines. nih.govscitechdaily.com It also offers a direct route to improving the scalability and safety of its synthesis and derivatization.

Potential for Novel Chemical Transformations and Applications in Organic and Materials Chemistry

The strategic placement of three functional groups makes this compound a powerful precursor for a variety of novel structures and materials.

Novel Transformations: A primary application would be in sequential cross-coupling reactions. For instance, a Suzuki or Sonogashira coupling could be performed selectively at the C-3 position, followed by a Buchwald-Hartwig amination or a second Suzuki coupling at the C-2 position. The ester group can then be hydrolyzed, reduced, or converted to an amide, creating a diverse library of polysubstituted isonicotinic acid derivatives from a single starting material. Furthermore, intramolecular reactions between substituents introduced at the C-2 and C-3 positions could be used to construct novel fused heterocyclic systems, such as pyridothiazines or pyridoxazines.

Applications in Organic and Materials Chemistry:

Medicinal Chemistry: As a versatile scaffold, its derivatives could be rapidly synthesized and screened for biological activity, potentially leading to new therapeutic agents. rsc.orgnih.gov The pyridine core is a known privileged structure in drug discovery. nih.gov

Materials Science: The nitrogen atom of the pyridine ring is an excellent coordination site for metal ions. By incorporating this moiety into polymers or as a linker in Metal-Organic Frameworks (MOFs), new functional materials can be designed. mdpi.comresearchgate.net The halogenated backbone provides sites for polymerization or post-synthetic modification, potentially leading to materials with tailored electronic, catalytic, or gas-sorption properties. mdpi.com

Table 1: Comparison of Potential Site-Selectivity in Cross-Coupling Reactions

| Cross-Coupling Reaction | Expected Primary Reactive Site | Rationale / Key Considerations | Potential Secondary Site |

|---|---|---|---|

| Suzuki-Miyaura (Pd-catalyzed) | C3-Br | Lower bond dissociation energy of C-Br compared to C-Cl. Selectivity can be tuned with ligand choice. | C2-Cl |

| Sonogashira (Pd/Cu-catalyzed) | C3-Br | High reactivity of aryl bromides in the catalytic cycle. | C2-Cl |

| Buchwald-Hartwig Amination | C3-Br | Generally more facile oxidative addition at the C-Br bond. | C2-Cl |

| Heck Alkenylation | C3-Br | Higher reactivity of the C-Br bond is typically observed. | C2-Cl |

| Stille Coupling | C3-Br | Standard reactivity trend for organotin reagents with aryl halides. | C2-Cl |

Proposed Directions for Future Academic Inquiry

To fully realize the synthetic potential of this compound, a focused and systematic research program is necessary. The following directions are proposed for future academic investigation.

Table 2: Proposed Research Directions and Methodologies

| Research Area | Proposed Methodologies | Objective |

|---|---|---|

| Systematic Reactivity Mapping | High-throughput screening of various cross-coupling conditions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) with diverse ligands and reaction parameters. | To create a comprehensive experimental map of selective functionalization at C-2 vs. C-3 and to identify optimal conditions for orthogonal derivatization. |

| Computational Modeling | Density Functional Theory (DFT) calculations. nih.gov | To model transition states of oxidative addition to predict and rationalize the regioselectivity of cross-coupling reactions, thereby guiding experimental design. |

| Novel Functionalization | Visible-light photocatalysis, electrochemistry, direct C-H activation catalysis. nih.govacs.orgscitechdaily.com | To explore non-traditional transformations and access novel derivatives by functionalizing the C-5 and C-6 positions or through radical-mediated pathways. |

| Synthesis of Fused Systems | Tandem cross-coupling/intramolecular cyclization strategies. | To utilize the compound as a linchpin for the efficient construction of complex polycyclic heteroaromatic scaffolds. |

| Applications in Materials Science | Polymerization reactions (e.g., via di-Grignard reagents), synthesis of MOF linkers. mdpi.commdpi.com | To synthesize and characterize novel polymers and coordination materials, and to evaluate their electronic, optical, or catalytic properties. |

| Medicinal Chemistry Exploration | Parallel synthesis to create a library of derivatives followed by biological screening. nih.gov | To investigate the potential of this scaffold in drug discovery by evaluating the biological activity of its derivatives against various therapeutic targets. |

By pursuing these research avenues, the scientific community can transform this compound from a mere catalog chemical into a well-understood and widely used tool for innovation in both organic synthesis and materials science.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 3-bromo-2-chloroisonicotinate, and how can purity be validated?

Methodological Answer:

this compound can be synthesized via sequential halogenation of a pyridine precursor. A typical approach involves:

Esterification : Start with isonicotinic acid, esterify using ethanol under acid catalysis (e.g., H₂SO₄) to form ethyl isonicotinate.

Halogenation : Introduce bromine and chlorine via electrophilic aromatic substitution (EAS). Bromination may require FeBr₃ as a catalyst, while chlorination could use Cl₂ or SOCl₂ under controlled conditions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

Validation :

- NMR (¹H/¹³C) to confirm substitution patterns and ester integrity.

- HPLC with UV detection (≥95% purity threshold) .

Advanced: How to address contradictions in regioselectivity during cross-coupling reactions involving this compound?

Methodological Answer:

Contradictions in regioselectivity (e.g., Suzuki-Miyaura coupling at Br vs. Cl sites) arise from electronic and steric factors. To resolve:

Electronic Analysis : Bromine is a better leaving group than chlorine. Use DFT calculations to map charge distribution and identify reactive sites.

Catalytic Optimization : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3) to leverage steric effects. Polar solvents (DMF, THF) may favor bromine activation.

Kinetic Control : Monitor reaction progress via LC-MS to detect intermediates. Adjust temperature (e.g., 80°C for Br activation vs. 120°C for Cl) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding at C3-Br and C2-Cl positions).

- IR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm⁻¹) and C-Br/C-Cl stretches (500–800 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl signatures) .

Advanced: How to resolve crystallographic ambiguities in this compound derivatives?

Methodological Answer:

For X-ray crystallography:

Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance anomalous scattering for Br/Cl differentiation.

Refinement : Apply SHELXL (via Olex2 interface) with anisotropic displacement parameters for heavy atoms. Validate using R1/wR2 residuals (<5%) and CheckCIF/PLATON for structural integrity .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the ester group.

- Degradation Monitoring : Periodic NMR analysis to detect ester hydrolysis or halogen displacement. Use stabilizers like BHT (0.1%) for long-term storage .

Advanced: How to design computational studies to predict reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

Software : Use Gaussian or ORCA for DFT calculations (B3LYP/6-311+G(d,p) basis set).

Transition State Analysis : Locate TS for nucleophilic attack (e.g., by amines) using QST3. Compare activation energies for Br vs. Cl sites.

Solvent Effects : Include PCM models (e.g., DMSO) to simulate reaction conditions. Validate with experimental kinetic data .

Basic: How to optimize reaction yields in esterification steps for this compound?

Methodological Answer:

- Catalysis : Replace H₂SO₄ with Amberlyst-15 (solid acid) for easier separation and reduced side reactions.

- Dean-Stark Trap : Remove water during esterification to shift equilibrium.

- Yield Analysis : Use internal standards (e.g., anthracene) in GC-FID for quantification .

Advanced: What strategies mitigate competing pathways in metal-catalyzed functionalization of this compound?

Methodological Answer:

- Protecting Groups : Temporarily block the ester with TMSCl to direct coupling to halogenated sites.

- Microwave Synthesis : Enhance reaction specificity via rapid, controlled heating (e.g., 150°C, 20 min).

- In Situ Monitoring : Use ReactIR to detect intermediates and adjust catalyst loading dynamically .

Basic: How to interpret conflicting HPLC data for this compound purity assessments?

Methodological Answer:

- Column Selection : Use a C18 column with 5 µm particle size for optimal resolution.

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA to suppress tailing.

- Calibration : Validate against a certified reference standard. Replicate analyses (n=3) to assess variance .

Advanced: How does steric hindrance influence the reactivity of this compound in transition-metal complexes?

Methodological Answer:

- Ligand Design : Use bulky ligands (e.g., SPhos) to block undesired coordination sites on Pd.

- X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand bond lengths to correlate steric effects with catalytic turnover.

- Competitive Binding Studies : Titrate with competing substrates (e.g., pyridine derivatives) to quantify steric preferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.